molecular formula C19H15NO3S2 B2875860 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034484-88-1

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2875860
CAS No.: 2034484-88-1
M. Wt: 369.45
InChI Key: FBMDQCMZFDDAMS-UHFFFAOYSA-N
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Description

“N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide” is a complex organic compound that contains furan, thiophene, and benzo[b]thiophene moieties . Thiophene-based analogs have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing furan, thiophene, and benzo[b]thiophene moieties. Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Scientific Research Applications

Synthesis and Reactivity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide and its derivatives have been studied for their synthesis and reactivity in various chemical reactions. Aleksandrov et al. (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide, a related compound, and explored its reactivity in electrophilic substitution reactions such as nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017).

Camps Cyclization

The compound has been studied in the context of Camps cyclization, a chemical reaction used to synthesize heterocyclic compounds. Mochalov et al. (2016) investigated the cyclization of analogous N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides, demonstrating the utility of this reaction in creating complex molecular structures (Mochalov et al., 2016).

Application in Dye-Sensitized Solar Cells

Phenothiazine derivatives, including those with furan and thiophene linkers, have been utilized in dye-sensitized solar cells. Kim et al. (2011) found that a derivative with a furan linker exhibited a notable improvement in solar energy-to-electricity conversion efficiency, highlighting the potential of these compounds in renewable energy applications (Kim et al., 2011).

Antimicrobial Activity

Compounds related to this compound have been explored for their antimicrobial properties. Popiołek et al. (2016) synthesized a series of furan/thiophene-1,3-benzothiazin-4-one hybrids and evaluated their in vitro antimicrobial activities, demonstrating efficacy against various bacteria and yeasts (Popiołek et al., 2016).

Biobased Polymer Synthesis

Furan derivatives are being researched for the development of biobased polymers. Jiang et al. (2014) demonstrated the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters, leading to the synthesis of novel furan polyesters with potential applications in sustainable materials (Jiang et al., 2014).

Influenza A Virus Inhibition

Furan-carboxamide derivatives have been identified as potential inhibitors of influenza A H5N1 virus. Yongshi et al. (2017) synthesized a series of these compounds and found that certain derivatives showed potent antiviral activity, pointing to their potential use in antiviral therapies (Yongshi et al., 2017).

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3S2/c21-18(15-11-13-5-1-2-6-14(13)25-15)20-12-19(22,16-7-3-9-23-16)17-8-4-10-24-17/h1-11,22H,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMDQCMZFDDAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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